molecular formula C15H24ClNO2 B4083246 1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride

1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride

Cat. No. B4083246
M. Wt: 285.81 g/mol
InChI Key: OCVFVCWJEGIOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride is a chemical compound that is commonly known as Propranolol. It is a beta-blocker that is used to treat various medical conditions such as high blood pressure, angina, and arrhythmia. Propranolol has been widely studied for its potential therapeutic applications in several areas, including neuroscience, oncology, and cardiology.

Mechanism of Action

Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the fight or flight response. By blocking these receptors, Propranolol reduces the effects of adrenaline and other stress hormones, which can help to reduce blood pressure, heart rate, and anxiety.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and anxiety, and may also have anti-inflammatory and anti-cancer effects. Propranolol has been shown to cross the blood-brain barrier, which allows it to have effects on the central nervous system.

Advantages and Limitations for Lab Experiments

Propranolol has several advantages for lab experiments, including its well-established safety profile and its ability to cross the blood-brain barrier. However, Propranolol also has several limitations, including its potential to interact with other drugs and its variable effects on different individuals.

Future Directions

There are several future directions for research on Propranolol. In neuroscience, Propranolol may have potential applications in the treatment of PTSD and other anxiety disorders. In oncology, Propranolol may have potential applications in the treatment of certain types of cancer. In cardiology, Propranolol may continue to be studied for its potential therapeutic applications in the treatment of high blood pressure, angina, and arrhythmia. Additionally, further research is needed to better understand the biochemical and physiological effects of Propranolol, as well as its potential interactions with other drugs.

Scientific Research Applications

Propranolol has been widely studied for its potential therapeutic applications in several areas, including neuroscience, oncology, and cardiology. In neuroscience, Propranolol has been shown to reduce the emotional intensity of traumatic memories and may have potential applications in the treatment of post-traumatic stress disorder (PTSD). In oncology, Propranolol has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells. In cardiology, Propranolol is commonly used to treat high blood pressure, angina, and arrhythmia.

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-3-phenoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-13-6-5-9-16(10-13)11-14(17)12-18-15-7-3-2-4-8-15;/h2-4,7-8,13-14,17H,5-6,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVFVCWJEGIOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(COC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpiperidin-1-yl)-3-phenoxypropan-2-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-methyl-1-piperidinyl)-3-phenoxy-2-propanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.